molecular formula C9H13Cl2NO2S B15306377 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride

3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride

Cat. No.: B15306377
M. Wt: 270.18 g/mol
InChI Key: HHQBYPNGLHDDQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride typically involves the reaction of 3-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and synthetic applications .

Properties

Molecular Formula

C9H13Cl2NO2S

Molecular Weight

270.18 g/mol

IUPAC Name

3-[(dimethylamino)methyl]benzenesulfonyl chloride;hydrochloride

InChI

InChI=1S/C9H12ClNO2S.ClH/c1-11(2)7-8-4-3-5-9(6-8)14(10,12)13;/h3-6H,7H2,1-2H3;1H

InChI Key

HHQBYPNGLHDDQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)S(=O)(=O)Cl.Cl

Origin of Product

United States

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